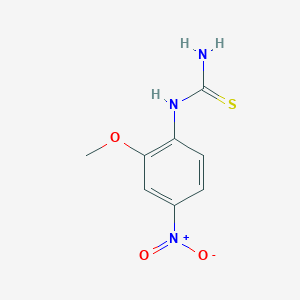

1-(2-Methoxy-5-nitrophenyl)thiourea

Description

Overview of Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea scaffold, characterized by the formula SC(NH2)2, is a structurally analogous counterpart to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution, however, imparts significantly different chemical properties, making thiourea and its derivatives a cornerstone in both organic synthesis and medicinal chemistry. wikipedia.orgsemanticscholar.org In organic synthesis, thioureas serve as versatile building blocks for the creation of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org

In the realm of medicinal chemistry, the thiourea moiety is recognized as a "privileged structure" due to its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.gov These include, but are not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. ontosight.aimdpi.com The ability of the thiourea functional group to form strong hydrogen bonds and coordinate with metal ions is a key factor in its biological efficacy. semanticscholar.orgnih.gov

Significance of Aromatic Substitution in Thiourea Derivatives

The biological activity and chemical properties of thiourea derivatives can be finely tuned through substitution at the nitrogen atoms, particularly with aromatic rings. Aromatic substituents influence the electronic and steric properties of the entire molecule, which in turn affects its reactivity, coordination ability, and interaction with biological targets. libretexts.org

Research Context of 1-(2-Methoxy-5-nitrophenyl)thiourea within the Thiourea Class

This compound is a specific N-substituted thiourea derivative that has garnered interest in scientific research. Its structure, featuring a phenyl ring substituted with both a methoxy (B1213986) and a nitro group, makes it an interesting candidate for various studies. The presence of these functional groups is expected to confer specific electronic properties that can influence its chemical behavior and biological potential. mdpi.comresearchgate.net Research into this compound contributes to the broader understanding of how aromatic substitution patterns on the thiourea scaffold impact its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c1-14-7-4-5(11(12)13)2-3-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXWOUQEUMRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxy 5 Nitrophenyl Thiourea and Its Analogs

Conventional Synthetic Routes to N-Arylthioureas

The foundational methods for synthesizing N-arylthioureas involve the reaction of primary amines with a source of the thiocarbonyl group. These reactions are generally robust and can be adapted to a wide range of substrates.

A primary and widely employed method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an aryl amine with an appropriate isothiocyanate. This reaction is typically straightforward, proceeding by the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate.

For the synthesis of compounds structurally related to 1-(2-Methoxy-5-nitrophenyl)thiourea, this would involve reacting 2-methoxy-5-nitroaniline (B165355) with a suitable isothiocyanate or, conversely, reacting an amine with 2-methoxy-5-nitrophenyl isothiocyanate. The reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) or acetone (B3395972) at room temperature or with gentle heating. The general scheme for this reaction is as follows:

Ar-NH₂ + R-NCS → Ar-NH-C(S)-NH-R

Researchers have successfully synthesized a series of N-(2-methoxyphenyl)thiourea derivatives by reacting 2-methoxyphenyl isothiocyanate with various substituted anilines in acetone. This highlights the versatility of this method for creating a library of analogous compounds.

An alternative to the use of isothiocyanates is the in-situ generation of the thiocyanate (B1210189) functionality from an acyl or aroyl chloride and a thiocyanate salt, typically potassium or ammonium (B1175870) thiocyanate. This method, often referred to as the "one-pot" synthesis, involves the reaction of an aroyl chloride with the thiocyanate salt to form an intermediate aroyl isothiocyanate. This intermediate then reacts with an amine present in the reaction mixture to yield the desired N-aroylthiourea, which can be subsequently hydrolyzed to the N-arylthiourea.

The reaction sequence can be summarized as:

Ar-COCl + KSCN → Ar-CO-NCS + KCl

Ar-CO-NCS + R-NH₂ → Ar-CO-NH-C(S)-NH-R

This approach is particularly useful when the required isothiocyanate is not commercially available or is unstable. The reaction conditions typically involve an inert solvent like acetone or acetonitrile.

Synthesis of Specific Derivatives Incorporating the 2-Methoxy-5-nitrophenyl Moiety

The synthesis of this compound and its specific derivatives often requires tailored approaches to ensure good yields and purity.

The synthesis of a series of 1-(2-methoxy-5-nitrophenyl)-3-substituted thioureas has been accomplished starting from the key precursor, 2-methoxy-5-nitroaniline. This precursor is reacted with various substituted phenyl isothiocyanates to yield the target thiourea (B124793) derivatives. This strategy allows for the systematic modification of one part of the molecule while keeping the 2-methoxy-5-nitrophenyl moiety constant.

For instance, the reaction of 2-methoxy-5-nitroaniline with 4-chlorophenyl isothiocyanate in a suitable solvent would yield 1-(4-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea. This approach provides a modular way to build a library of compounds for structure-activity relationship studies.

To improve the efficiency of the synthesis of N-arylthioureas, modified protocols have been developed. One such modification involves the use of 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonyl transfer reagent. This reagent reacts with amines to form thioureas under mild conditions.

In the context of synthesizing derivatives of this compound, researchers have focused on optimizing reaction conditions to maximize yields. For example, in the synthesis of N-(aroyl)-N'-(2-methoxyphenyl)thioureas, the reaction between aroyl isothiocyanates and 2-methoxyaniline was carried out in acetone, leading to good yields of the desired products. The selection of the solvent, reaction temperature, and reaction time are critical parameters that are often optimized to achieve the best results.

The following table provides a summary of representative synthetic methods and the types of derivatives obtained.

| Precursors | Reagents | Product Type | Reference |

| 2-Methoxyphenyl isothiocyanate, Substituted anilines | Acetone (solvent) | N-(2-methoxyphenyl)thiourea derivatives | |

| Aroyl chlorides, Potassium thiocyanate, 2-Methoxyaniline | Acetone (solvent) | N-(aroyl)-N'-(2-methoxyphenyl)thioureas | |

| Aryl amines, Carbon disulfide, Strong base | Phase transfer catalyst | Symmetrical N,N'-diarylthioureas | |

| Aroyl chlorides, Ammonium thiocyanate, Substituted amines | PEG-400 (solvent) | 1-Aroyl-3-substituted thioureas |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Methoxy 5 Nitrophenyl Thiourea

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR data for 1-(2-Methoxy-5-nitrophenyl)thiourea, which would identify the characteristic vibrational frequencies for its functional groups (N-H, C=S, NO₂, C-O-C, and aromatic C-H bonds), could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No published ¹H NMR spectra for this compound were found. This data would be essential for showing the chemical shifts and coupling constants of the protons on the aromatic ring, the methoxy (B1213986) group, and the thiourea (B124793) NH groups, confirming the compound's proton environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Specific ¹³C NMR data for this compound is not available in the searched sources. Such data would provide the chemical shifts for each unique carbon atom in the molecule, including the thiocarbonyl (C=S) carbon, and the carbons of the methoxy and nitrophenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) for this compound, which corresponds to its electronic transitions (e.g., π → π* and n → π*), could not be found.

Single Crystal X-ray Diffraction Studies

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This analysis would be required to determine its crystal system, space group, unit cell dimensions, bond lengths, and bond angles, providing definitive proof of its three-dimensional structure.

Elucidation of Crystal System and Space Group

The determination of the crystal system and space group is a fundamental step in crystallographic analysis, providing insight into the symmetry of the unit cell and the arrangement of molecules within it. For thiourea derivatives, the crystal structure is often influenced by the nature and position of substituents on the phenyl ring.

While the specific data for this compound is unavailable, a closely related compound, N-(2-Methoxyphenyl)thiourea , has been reported to crystallize in the monoclinic crystal system with the P2₁/c space group . This space group is common for organic molecules as it allows for efficient packing. It is plausible that this compound would also crystallize in a similar low-symmetry system, such as monoclinic or orthorhombic, which are prevalent for substituted benzene (B151609) derivatives. The presence of the additional nitro group could, however, lead to a different packing arrangement and potentially a different space group.

Determination of Molecular Conformation and Intermolecular Interactions

The molecular conformation of phenylthiourea (B91264) derivatives is largely defined by the rotational freedom around the C-N bonds. The thiourea moiety itself is generally planar. The orientation of the phenyl ring relative to the thiourea core is a key conformational feature.

In the absence of a specific structure for this compound, we can again look to analogues. The planarity of the thiourea group facilitates the formation of intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice. The primary intermolecular interactions expected for this compound would be:

N-H···S hydrogen bonds: These are a hallmark of thiourea crystal structures, often leading to the formation of dimers or chains.

N-H···O hydrogen bonds: The presence of the nitro group (NO₂) and the methoxy group (OCH₃) introduces additional hydrogen bond acceptors. Intramolecular or intermolecular hydrogen bonds involving the N-H protons of the thiourea and the oxygen atoms of the nitro or methoxy groups are highly probable.

The specific conformation, whether syn or anti with respect to the orientation of the N-H groups, would be determined by the intricate balance of these intermolecular forces.

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonding is a dominant force in the crystal packing of thiourea derivatives, directing the assembly of molecules into well-defined supramolecular architectures. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary acceptor.

For this compound, a rich and complex hydrogen bonding network is anticipated. The presence of the nitro group provides strong hydrogen bond accepting oxygen atoms, which would likely compete with the thiocarbonyl sulfur atom in forming hydrogen bonds. This could lead to a variety of motifs, including:

Centrosymmetric dimers: Formed through N-H···S hydrogen bonds.

Chains or sheets: Extended structures formed through a combination of N-H···S and N-H···O hydrogen bonds.

The methoxy group's oxygen atom could also participate in weaker C-H···O interactions, further stabilizing the crystal structure. The interplay between these different hydrogen bonds would ultimately define the three-dimensional architecture of the crystal lattice.

Impact of Substitution on Crystal Packing

The introduction of substituents onto the phenyl ring of a thiourea derivative can have a profound impact on its crystal packing. The size, polarity, and hydrogen bonding capability of the substituents all play a critical role.

In the case of this compound, the methoxy and nitro groups introduce significant electronic and steric changes compared to unsubstituted phenylthiourea.

Methoxy Group (OCH₃): Located at the ortho position, the methoxy group can influence the torsion angle between the phenyl ring and the thiourea moiety due to steric hindrance. Its oxygen atom can also act as a hydrogen bond acceptor.

Nitro Group (NO₂): The strongly electron-withdrawing and polar nitro group at the para position to the methoxy group significantly alters the electronic properties of the aromatic ring. Its oxygen atoms are excellent hydrogen bond acceptors and are expected to play a major role in the intermolecular interactions, potentially disrupting the common N-H···S hydrogen bonding patterns observed in simpler thioureas.

The combination of these two substituents would likely lead to a unique crystal packing arrangement, distinct from that of monosubstituted or unsubstituted phenylthioureas. A comparative analysis with other substituted phenylthioureas would be necessary to fully elucidate the specific effects of these functional groups once the crystal structure of the title compound becomes available.

Computational Chemistry and Quantum Chemical Studies of 1 2 Methoxy 5 Nitrophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for predicting molecular geometries and energies.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For 1-(2-Methoxy-5-nitrophenyl)thiourea, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. The presence of the methoxy (B1213986) and nitro groups on the phenyl ring, along with the thiourea (B124793) moiety, suggests the possibility of multiple local energy minima due to rotational flexibility around the single bonds. Advanced computational algorithms are employed to explore these conformational possibilities and identify the global minimum energy structure, which represents the most stable form of the molecule in the gas phase.

Once the optimized geometry is obtained, the theoretical structural parameters can be compared with experimental data, typically obtained from X-ray crystallography. While specific experimental data for this compound is not available, a comparison can be made with typical values for related compounds. The table below presents expected bond lengths for the key functional groups within the molecule, based on data from similar structures.

| Bond | Expected Bond Length (Å) |

|---|---|

| C=S (Thiourea) | ~1.68 - 1.71 |

| C-N (Thiourea) | ~1.33 - 1.38 |

| C-O (Methoxy) | ~1.36 - 1.37 |

| N-O (Nitro) | ~1.22 - 1.25 |

| C-C (Aromatic) | ~1.38 - 1.40 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are important indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group and the methoxy-substituted phenyl ring. The LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring.

| Orbital | Expected Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -7.0 |

| LUMO | ~ -2.0 to -3.0 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the electronic stability and chemical reactivity of a molecule. Current time information in Edmonton, CA. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Current time information in Edmonton, CA. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. Current time information in Edmonton, CA. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups is expected to result in a relatively moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.

| Parameter | Expected Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.0 - 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential regions in color, where red indicates electron-rich areas (negative potential) and blue represents electron-poor areas (positive potential), while green denotes neutral regions.

Charge Density Distribution and Reactive Sites

The distribution of electron density within a molecule is fundamental to understanding its chemical reactivity. Charge density analysis helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are the likely sites for chemical reactions.

Theoretical calculations, often using methods like Mulliken population analysis, are employed to determine the partial charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms of the nitro and methoxy groups, as well as the sulfur and nitrogen atoms of the thiourea moiety, are expected to carry negative partial charges. Conversely, the carbon atoms attached to these electronegative groups and the hydrogen atoms of the amine groups are anticipated to be electropositive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For molecules similar to this compound, MEP maps typically show negative potential (red and yellow regions) around the nitro group's oxygen atoms and the thiourea's sulfur atom, indicating these are prime sites for electrophilic attack. Positive potential (blue regions) is generally located around the N-H protons of the thiourea group, highlighting their role as hydrogen bond donors.

The identification of reactive sites is also guided by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). In related nitrophenylthiourea derivatives, the HOMO is often localized over the thiourea group and parts of the phenyl ring, whereas the LUMO is predominantly centered on the nitro group. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Nitrophenylthiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 3.3 |

Note: Data is representative of typical values found for similar compounds in computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. wikipedia.org This analysis provides a detailed picture of the delocalization of electron density, which is crucial for understanding molecular stability and bonding.

In this compound, significant delocalization effects are expected due to the presence of lone pairs on the nitrogen, oxygen, and sulfur atoms, as well as the π-systems of the phenyl ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic interactions.

Key interactions typically observed in similar structures include:

π → π* interactions: Delocalization between the π-orbitals of the phenyl ring and the π*-antibonding orbitals of the nitro group.

n → π* interactions: The transfer of electron density from the lone pair (n) of the nitrogen or oxygen atoms to the π*-antibonding orbitals of the aromatic ring or nitro group.

n → σ* interactions: Intramolecular hydrogen bonding can be identified through interactions between a lone pair orbital of a donor atom (like the oxygen of the methoxy group) and the σ*-antibonding orbital of an N-H bond.

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Representative Nitrophenylthiourea Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C-C)ring | π*(N-O)nitro | ~20-25 |

| n(O)methoxy | π*(C-C)ring | ~5-10 |

| n(N)thiourea | π*(C-C)ring | ~15-20 |

| n(S)thiourea | σ*(N-H) | ~2-5 |

Note: E(2) values are illustrative and based on computational studies of analogous molecules.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. The presence of the electron-donating methoxy and thiourea groups and the electron-withdrawing nitro group creates a "push-pull" system that can lead to a large change in dipole moment under an applied electric field, resulting in high NLO activity.

Computational methods are used to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO response. For comparison, these values are often benchmarked against known NLO materials like urea (B33335).

Calculations for similar D-π-A (donor-π-acceptor) systems show that the large β value arises from the charge transfer from the donor end (methoxy/thiourea) to the acceptor end (nitro group) through the π-conjugated phenyl ring.

Table 3: Calculated NLO Properties for a Representative Push-Pull Thiourea Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | ~8-10 D |

| Mean Polarizability (α) in esu | ~2.5 x 10-23 esu |

| First-Order Hyperpolarizability (β) in esu | ~5.0 x 10-30 esu |

Note: Values are representative and depend on the specific computational method and basis set used. The hyperpolarizability is often several times that of urea.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in drug discovery for understanding potential biological activity. For this compound, docking simulations can predict its binding mode and affinity with various protein targets, such as kinases or microbial enzymes, given the known biological activities of thiourea derivatives. ontosight.ai

Docking algorithms place the ligand into the binding site of a protein and score the resulting poses based on a scoring function, which estimates the binding affinity. nih.gov The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger, more favorable interaction. nih.gov

In simulations with protein kinases, for instance, thiourea derivatives often act as "hinge-binders," forming hydrogen bonds with the protein's hinge region. The binding affinity of this compound would be influenced by how well its functional groups complement the specific amino acid residues in the active site. The methoxy, nitro, and thiourea groups all provide opportunities for various interactions.

Table 4: Example Docking Results for a Thiourea Ligand with a Protein Kinase Target

| Ligand | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiourea Derivative | Tyrosine Kinase | -8.5 |

| Thiourea Derivative | Serine/Threonine Kinase | -7.9 |

Note: This data is illustrative of typical binding affinities observed for thiourea-based inhibitors.

A crucial output of molecular docking is the detailed view of the interactions between the ligand and the protein. nih.gov Hydrogen bonds are particularly important for specificity and affinity. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom, the nitro group's oxygen atoms, and the methoxy group's oxygen atom can act as hydrogen bond acceptors.

For example, in a kinase binding pocket, the N-H groups might form hydrogen bonds with the backbone carbonyl oxygen atoms of hinge region residues like glutamic acid or cysteine. The nitro group could form additional hydrogen bonds or electrostatic interactions with positively charged residues like lysine (B10760008) or arginine in the vicinity. Pi-pi stacking interactions between the phenyl ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan are also common. nih.gov

A ligand's conformation—its three-dimensional shape—is often different in the bound state compared to its free state in solution. nih.gov Docking simulations analyze the conformational changes the ligand undergoes to achieve an optimal fit within the binding pocket. The phenyl ring and the thiourea group are connected by a rotatable single bond, allowing the molecule to adopt various conformations.

Analysis of the docked pose reveals the specific dihedral angles that define the ligand's bound conformation. The planarity or non-planarity between the phenyl ring and the thiourea group can be critical for fitting into the active site and establishing key interactions. The flexibility of the molecule allows it to adapt to the shape and chemical environment of the binding pocket, which is a key factor in its potential as a bioactive agent. nih.gov

In Vitro Biological Activity and Pharmacological Potential of 1 2 Methoxy 5 Nitrophenyl Thiourea Derivatives

Antimicrobial Investigations

The antimicrobial potential of 1-(2-methoxy-5-nitrophenyl)thiourea derivatives has been extensively evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Thiourea (B124793) derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, a specific thiourea derivative, TD4, has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive strains with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. nih.gov The selective efficacy against Gram-positive bacteria is thought to be due to differences in the cell wall structure compared to Gram-negative bacteria, which possess an outer membrane that can act as a barrier. nih.gov In contrast, the activity against Gram-negative bacteria is often significantly lower, with MIC values exceeding 256 µg/mL. nih.gov

Some derivatives of cinnamic acid and N-arylpiperazine, which share structural similarities with thiourea derivatives, have also been investigated for their antibacterial properties. researchgate.net These studies, often employing the agar (B569324) disc diffusion method, have shown zones of inhibition against various Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, novel N,N'-disubstituted β-branched nitroolefin piperazine (B1678402) derivatives have demonstrated activity against Streptosporangium longisporum and Pseudomonas aeruginosa. researchgate.net

The synthesis of novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives has also yielded compounds with significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. biointerfaceresearch.com The presence of the 1,2,4-triazine and 1,2-diazepine rings is believed to contribute to their enhanced antibacterial effects. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiourea and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | MRSA (USA 300) | 2 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | MRSA (ATCC 43300) | 8 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Vancomycin-intermediate-resistant S. aureus Mu50 | 4 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Gram-negative bacteria | >256 µg/mL | nih.gov |

| Cinnamyl derivatives of arylpiperazine | Streptosporangium longisporum, Pseudomonas aeruginosa | Activity comparable to amikacin | researchgate.net |

| 1,2,4-Triazine & 1,2-Diazepine Derivatives | Gram-positive & Gram-negative bacteria | Significant antibacterial activity | biointerfaceresearch.com |

Antifungal Activity against Fungal Species

Thiourea derivatives have also been investigated for their antifungal properties. A series of new thiourea derivatives of 1,3-thiazole were tested against various microorganisms, including Candida albicans. jst.go.jp Certain compounds within this series demonstrated significant inhibitory effects. jst.go.jp

In a separate study, the synthesis of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles yielded derivatives with notable in vitro antifungal activity against a variety of fungal strains. nih.gov Two of these derivatives, 5d and 5e, exhibited high potency against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, surpassing the efficacy of the reference drug fluconazole. nih.gov Another compound, 5a, was highly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov

Furthermore, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been synthesized and evaluated for their antifungal activity against Candida species and Cryptococcus neoformans. nih.gov One compound, L10, was particularly effective against most of the tested strains. nih.gov While the exact mechanism of action was not fully elucidated, it is suggested that these derivatives may inhibit enzymes involved in the ergosterol (B1671047) biosynthesis pathway, leading to significant morphological changes in the fungal cells. nih.gov

Table 2: Antifungal Activity of Selected Thiourea and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | Candida albicans, Candida spp. | 0.048-3.12 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | < 0.048 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Aspergillus niger, Aspergillus fumigatus | 1.56-6.25 µg/mL | nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10) | Candida spp., Cryptococcus neoformans | Most effective of the series | nih.gov |

Antiviral Activity (e.g., HIV-1, Coxsackievirus)

The antiviral potential of thiourea derivatives has been explored, with some compounds showing activity against significant human pathogens. A series of new thiourea derivatives of 1,3-thiazole were evaluated for their antiviral activity against a broad panel of DNA and RNA viruses. jst.go.jp Notably, compound 4 from this series demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus B5. jst.go.jp

In the context of the global health concern posed by viruses like SARS-CoV-2, thiourea derivatives are being considered as a potential source for antiviral drug development. nih.gov Researchers have utilized QSAR models to design new derivatives based on anti-HIV-1 phenethyl-thiazole-thiourea compounds, which have shown potential inhibitory activity against both HIV-1 and SARS-CoV-2. nih.gov

Furthermore, di-halogenated compounds derived from L-tyrosine have been investigated for their antiviral activity against HIV-1. nih.gov Several of these compounds exhibited low toxicity and significant inhibitory activity against the virus. nih.gov In silico studies suggest that their antiviral effect may be attributed to interactions with key viral enzymes like reverse transcriptase and protease, as well as the viral envelope protein gp120. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Thiourea derivatives have shown promise as antitubercular agents. A series of new thiourea derivatives of 1,3-thiazole were tested for their in vitro tuberculostatic activity against the Mycobacterium tuberculosis H37Rv strain and two "wild" strains from tuberculosis patients. jst.go.jp

In other research, two series of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their activity against M. tuberculosis. nih.gov Primary screening was conducted at a concentration of 6.25 µg/mL, and compounds showing significant growth inhibition were further tested to determine their MIC. nih.gov A nitrofuran derivative with a propargylthio group (6e) and a nitroimidazole derivative with a propylthio group (6b) were among the most active, with MICs of 1.56 µg/mL and 3.13 µg/mL, respectively. nih.gov

Additionally, new series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their in vitro antituberculosis activity against M. tuberculosis H37Rv. nih.gov Several derivatives from this series were identified as potent inhibitors of mycobacterial growth. nih.gov

Table 3: Antitubercular Activity of Selected Thiourea and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nitrofuran derivative with propargylthio group (6e) | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| Nitroimidazole derivative with propylthio group (6b) | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| Nitrobenzylthio derivatives (nitrofuran series) | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones (various) | Mycobacterium tuberculosis H37Rv | Potent inhibitors | nih.gov |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (various) | Mycobacterium tuberculosis H37Rv | Potent inhibitors | nih.gov |

Biofilm Inhibition Studies

The ability of bacteria to form biofilms contributes significantly to their resistance to antimicrobial agents. Thiourea derivatives have been investigated for their potential to inhibit biofilm formation. For example, specific thiourea derivatives of 1,3-thiazole, compounds 3 and 9, effectively inhibited biofilm formation by both methicillin-resistant and standard strains of S. epidermidis. jst.go.jp

In another study, derivatives of cinnamic acid and N-arylpiperazine demonstrated strong antibiofilm activity against S. aureus ATCC 29123. researchgate.net These compounds also showed a synergistic or additive effect when combined with gentamicin (B1671437) against isolates of E. faecalis that have both intrinsic and acquired resistance to gentamicin. researchgate.net

Anticancer Activity Studies

In addition to their antimicrobial properties, thiourea derivatives have been evaluated for their potential as anticancer agents. ontosight.ai Preliminary in vitro testing of some new pyrimidine (B1678525) derivatives, synthesized from thiourea, against Ehrlich Ascites Carcinoma (EAC) cells has been conducted. farmaceut.org

The anticancer activity of fluoroquinolones, which can be derivatized, has been linked to their ability to inhibit topoisomerase II, a crucial enzyme for DNA replication. nih.gov This has led to the design and synthesis of novel lomefloxacin (B1199960) derivatives with the aim of creating potent anticancer agents. nih.gov Screening of these derivatives against 60 different human cancer cell lines revealed that some compounds exhibited potent broad-spectrum anticancer activity, with percent inhibition reaching 192.34%. nih.gov

Furthermore, the synthesis of Ciminalum–thiazolidinone hybrid molecules has yielded compounds with significant cytotoxic effects on tumor cells. nih.gov Screening of these hybrids against 60 tumor cell lines showed that some compounds inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a key requirement for their anticancer effects. nih.gov

New antipyrine (B355649) derivatives containing a thiazolidin-4-one ring have also been synthesized and investigated for their in vitro cytotoxic activity against the breast carcinoma cell line (MCF-7). researchgate.net The results indicated that these compounds have a promising ability to reduce tumor growth. researchgate.net Similarly, a series of ontosight.ainih.govresearchgate.nettriazolo[1,5-a]pyridinylpyridines were synthesized and showed in vitro antiproliferative activities. researchgate.net

Table 4: Anticancer Activity of Selected Thiourea and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Lomefloxacin derivatives (3a–e) | 60 human cancer cell lines | Potent broad-spectrum activity (up to 192.34% inhibition) | nih.gov |

| Lomefloxacin derivative (5f) | Melanoma SK-MEL-5 | Highly potent and selective (193.30% inhibition) | nih.gov |

| Ciminalum–thiazolidinone hybrids (2f, 2h) | 60 tumor cell lines | Inhibited growth at submicromolar and micromolar concentrations | nih.gov |

| New antipyrine derivatives (2a-e) | Breast carcinoma (MCF-7) | Promising reduction in tumor growth | researchgate.net |

| ontosight.ainih.govresearchgate.netTriazolo[1,5-a]pyridinylpyridines | Various | In vitro antiproliferative activities | researchgate.net |

Inhibition of Cancer Cell Proliferation (e.g., HepG2, HCT116, MCF-7, A549)

Thiourea derivatives are a significant class of compounds studied for their potential to inhibit the growth of various cancer cell lines. Research has demonstrated that the antiproliferative effects of these compounds are often structure-dependent, with the nature and position of substituents on the aryl rings playing a crucial role.

While specific data on the cytotoxic activity of this compound against the HepG2 (liver carcinoma), HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines are not extensively detailed in the available literature, studies on closely related analogues highlight the anticancer potential of this chemical class. For instance, bis-thiourea derivatives incorporating benzo[d] ontosight.airesearchgate.netdioxol-5-yl groups have demonstrated significant antiproliferative effects against HepG2, HCT116, and MCF-7 cancer cells. biointerfaceresearch.com Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs proved to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values of ≤ 10 µM, while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. mdpi.com

Furthermore, studies on other heterocyclic derivatives have shown promising results. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited potent, broad-spectrum cytotoxicity against A549, HCT116, and MCF-7 cell lines, with some compounds showing significantly greater potency than the reference drug gefitinib. researchgate.net A ciprofloxacin (B1669076) chalcone (B49325) hybrid featuring a 3,4,5-trimethoxy substitution pattern also demonstrated a marked, concentration-dependent reduction in the viability of human HepG2 and MCF7 cells. nih.gov These findings collectively suggest that the thiourea scaffold, particularly when appropriately substituted, is a promising framework for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives against Various Cancer Cell Lines This table presents data for structurally related thiourea derivatives to illustrate the general potential of this class of compounds, as specific data for this compound was not available.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | MCF-7 | 1.3 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | SkBR3 | 0.7 | biointerfaceresearch.com |

| 3-(Trifluoromethyl)phenylthiourea analog (Compound 2) | SW480 | 2.6 | mdpi.com |

| 3-(Trifluoromethyl)phenylthiourea analog (Compound 2) | SW620 | 1.5 | mdpi.com |

| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | A549 | 0.00279 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | HCT116 | 0.00669 | researchgate.net |

Investigation of Molecular Targets and Pathways (e.g., HER-2, VEGFR2, B-RAF, MMP9, K-Ras)

The anticancer activity of thiourea derivatives is often linked to their ability to modulate key signaling pathways and interact with specific molecular targets involved in cancer progression. While the precise targets of this compound are not fully elucidated, research on analogous compounds provides insight into potential mechanisms.

One of the critical targets for thiourea derivatives is the Human Epidermal Growth Factor Receptor 2 (HER-2). A study on 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives identified compounds with potent antitumor activity against breast cancer cells, showing over 900 times greater potency for HER-2 compared to the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com Another significant pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Halogenated phenyl-containing heterocyclic thioureas have been reported to exert their anticancer effects through the inhibition of VEGFR2. mdpi.com

Additionally, pathways related to metastasis are potential targets. A novel combretastatin (B1194345) A-4 analogue, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (B47542), which shares a 2-methoxy-5-substituted phenol ring, was found to inhibit cell motility and invasion in triple-negative breast cancer cells. nih.gov This effect was associated with the suppression of epithelial-to-mesenchymal transition (EMT) and vascular endothelial growth factor (VEGF). nih.gov The mechanism was further linked to the downregulation of mouse double minute 2 (MDM2), an oncogene involved in cancer invasiveness. nih.gov Although direct evidence for this compound is pending, these findings suggest that related compounds can interfere with critical oncogenic signaling cascades, including those regulated by HER-2 and VEGFR2.

Mechanism of Action: Cell Cycle Arrest and DNA Interactions

A common mechanism through which anticancer agents exert their effects is the induction of cell cycle arrest and apoptosis. Thiourea derivatives have been shown to interfere with cell cycle progression at various phases. For example, 5-nitro-thiophene-thiosemicarbazone derivatives, which share the nitro-aromatic and thio-amide features, were found to induce a noticeable arrest in the G1 phase of the cell cycle in chronic human myelocytic leukemia (K-562) cells. nih.gov In another study, a hybrid solid containing a phosphomolybdate component was shown to arrest A549 and HepG2 cells in the S phase, and MCF-7 cells in the G2/M phase. rsc.org A 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was also reported to cause cell cycle arrest at the G2/M stage in HepG2 and MCF7 cell lines. nih.gov

In addition to disrupting the cell cycle, some thiourea derivatives can interact directly with DNA. Spectroscopic studies and molecular dynamics simulations of 5-nitro-thiophene-thiosemicarbazone compounds revealed that they interact with calf thymus DNA (ctDNA), likely through an intercalating mode within the DNA's major groove. nih.gov This interaction can lead to the formation of supramolecular complexes, disrupting DNA replication and transcription processes, and ultimately contributing to cell death. nih.gov These studies suggest that derivatives of this compound could potentially act through similar mechanisms, inducing cytotoxicity by halting cell division and interfering with DNA integrity.

Enzyme Inhibition Assays

The pharmacological potential of this compound derivatives extends to their ability to inhibit various enzymes implicated in disease pathogenesis. The thiourea functional group is a key pharmacophore that can coordinate with metal ions in enzyme active sites or form hydrogen bonds, leading to enzyme inhibition.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While specific inhibitory data for this compound against cholinesterases is limited, some studies have pointed to the potential of the broader class of thiourea derivatives. For instance, certain heterocyclic thioureas, such as those containing a thiazole (B1198619) ring, have been investigated for their acetylcholinesterase inhibitory activity. mdpi.com However, detailed IC₅₀ values and the selectivity profile for derivatives with the 2-methoxy-5-nitrophenyl substitution pattern are not well-established in the current literature. Further research is needed to determine if this specific substitution confers significant anti-cholinesterase activity.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Thiourea and its derivatives are well-known inhibitors of urease. The thiocarbonyl sulfur atom is believed to interact with the nickel ions in the enzyme's active site, disrupting its catalytic function.

Numerous studies have demonstrated the potent urease inhibitory activity of various thiourea derivatives, often showing significantly greater potency than the standard inhibitor, thiourea (IC₅₀ ≈ 21-23 µM). researchgate.netresearchgate.netacs.org The presence of a methoxy (B1213986) group on the phenyl ring has been associated with enhanced inhibitory activity. For example, N-acylthiourea derivatives bearing a 4-methoxy group on the phenyl ring exhibited excellent urease inhibition with an IC₅₀ value of 0.21 µM. nih.gov Similarly, hydrazonothiazoline derivatives with a methoxy phenyl group showed potent activity, with IC₅₀ values in the low micromolar range. acs.org These findings strongly suggest that the 2-methoxy-5-nitrophenyl scaffold is a promising feature for designing potent urease inhibitors.

Table 2: Urease Inhibitory Activity of Selected Thiourea Derivatives This table includes data for structurally related compounds to highlight the potential of the thiourea class as urease inhibitors.

| Compound/Derivative Class | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-Acylthiourea (4-methoxybenzoyl) | 0.21 | Thiourea | 21.0 | nih.gov |

| Hydrazonothiazoline (methoxy phenyl) | 1.73 | Thiourea | 20.8 | acs.org |

| (Thio)barbituric phenoxy-N-phenylacetamide | 0.69 - 2.47 | Thiourea | 23.0 | acs.org |

| Furan Chalcone Derivative (4h) | 16.13 ± 2.45 | Thiourea | 21.25 ± 0.15 | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. It catalyzes the initial, rate-limiting steps in the conversion of tyrosine to melanin. Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also responsible for undesirable browning in fruits and vegetables. Consequently, tyrosinase inhibitors are of great interest in the cosmetic, medicinal, and food industries. nih.gov

Thiourea derivatives have been identified as effective tyrosinase inhibitors. nih.gov The mechanism often involves the chelation of the copper ions in the enzyme's active site by the thiourea moiety. The inhibitory potency is highly dependent on the substituents attached to the thiourea core. For example, a series of 1-substituted phenylthioureas showed that an isopropyl group at the 4-position of the phenyl ring resulted in a potent inhibitor with an IC₅₀ of 1.7 µM against mushroom tyrosinase. nih.gov In another study, a series of sulfonamide chalcones containing methoxy groups were evaluated, with one derivative showing an IC₅₀ value of 0.43 mM, which was more potent than the standard inhibitor, kojic acid (IC₅₀ = 0.60 mM). ukm.my These results indicate that the structural features present in this compound are consistent with those found in other known tyrosinase inhibitors, making it a compound of interest for further investigation in this area.

Table 3: Tyrosinase Inhibitory Activity of Selected Inhibitors This table provides IC₅₀ values for various classes of tyrosinase inhibitors to contextualize the potential of thiourea derivatives.

| Compound/Derivative Class | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(4-isopropylphenyl)thiourea (33) | 1.7 | - | - | nih.gov |

| Kuraridin (prenylated flavonoid) | 0.6 | - | - | nih.gov |

| Sulfonamide Chalcone (5c) | 430 | Kojic Acid | 600 | ukm.my |

| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol (35) | 17.22 | - | - | nih.gov |

Glycosidase Inhibition (α-Amylase and α-Glucosidase)

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govprimescholars.com Various thiourea derivatives have been investigated for their potential to inhibit these enzymes. mdpi.com For instance, studies on other thiourea analogs have demonstrated significant inhibitory activity. However, no specific data on the α-amylase and α-glucosidase inhibitory capacity of this compound derivatives were found.

Protease and Esterase Inhibition

Information regarding the inhibitory effects of this compound derivatives on proteases and esterases is not available in the reviewed literature.

Antioxidant Activity Assessment

The antioxidant potential of chemical compounds is often evaluated through various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. nih.govnih.govresearchgate.net Thiourea derivatives, in general, have been explored for their antioxidant properties. researchgate.net

Radical Scavenging Assays (e.g., DPPH)

While the DPPH assay is a standard method to assess radical scavenging activity, specific studies detailing the performance of this compound in this assay are not present in the available scientific literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective derivatives. researchgate.netresearchgate.netmdpi.com

Influence of Substituents on Biological Potency and Selectivity

The biological activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The presence of a methoxy group, as seen in some biologically active thiourea derivatives, can enhance antiproliferative activity. nih.gov The nitro group, being a strong electron-withdrawing group, is known to be a key pharmacophore in many bioactive molecules and can significantly impact the electronic properties and biological interactions of a compound. nih.govbeilstein-journals.org For instance, the introduction of halogen components into diphenyl thiourea compounds has been shown to enhance their antibacterial action. researchgate.net However, specific SAR studies on this compound derivatives are not documented.

Correlation between Electronic and Steric Factors and Activity

The electronic and steric properties of substituents play a critical role in the biological activity of thiourea derivatives. The electron-withdrawing nature of a nitro group can deactivate certain positions on an aromatic ring, altering the molecule's polarity and its interaction with biological targets. nih.gov Similarly, the size and spatial arrangement of substituents can affect how a molecule binds to a receptor or enzyme active site. While these general principles apply, a specific analysis correlating these factors with the biological activity of this compound derivatives has not been reported.

Enantiomeric Effects on Biological Activity

The principle of chirality is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their interactions with chiral biological targets such as enzymes and receptors. This can lead to variations in their therapeutic effects, potency, and even toxicity profiles.

While the broader class of thiourea derivatives has been a subject of extensive research, leading to the discovery of compounds with a wide array of biological activities, a significant gap in the scientific literature exists concerning the specific enantiomeric effects of this compound derivatives. Despite comprehensive searches of available scientific databases and literature, no specific studies were identified that have synthesized and evaluated the individual enantiomers of this particular class of compounds.

Therefore, there is currently no available data to construct a detailed analysis or data table comparing the biological activities of the (R)- and (S)-enantiomers of this compound derivatives. The synthesis of chiral derivatives and the subsequent separation and pharmacological evaluation of the individual enantiomers represent a potential area for future research. Such studies would be crucial to fully elucidate the structure-activity relationships and to identify the more potent or selective enantiomer for potential therapeutic applications.

Without empirical data, any discussion on the potential differences in biological activity between the enantiomers of this compound derivatives would be purely speculative. Future research in this area would be invaluable to the medicinal chemistry community and could unlock the full pharmacological potential of this class of compounds.

Coordination Chemistry of 1 2 Methoxy 5 Nitrophenyl Thiourea with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, the solvent, and the presence of a base can influence the final product.

Transition Metal Complexes (e.g., Cu(II), Ag(I), Pb(II), Re(I))

While extensive research exists for various thiourea (B124793) derivatives, specific studies on this compound with a wide array of metals are still emerging. However, based on the known chemistry of similar ligands, the synthesis with transition metals like copper(II), silver(I), and lead(II) is well-established.

For instance, copper(II) complexes can be synthesized by reacting CuCl₂ with the thiourea derivative. ajol.info Depending on the reaction conditions, the ligand can coordinate in different modes. Similarly, the synthesis of silver(I) complexes often involves the reaction of a silver salt with the thiourea ligand, which can act as a P^S chelate if a phosphine (B1218219) group is present. mdpi.comresearchgate.net Lead(II) coordination polymers have also been synthesized using mixed-ligand systems under hydrothermal conditions, suggesting potential pathways for complexation with this compound. researchgate.netnih.govresearchgate.net

The synthesis of these complexes is generally achieved by mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or a DMSO/water mixture. mdpi.commdpi.com The resulting complexes can then be isolated as precipitates and purified by washing with appropriate solvents. ajol.info

Spectroscopic Characterization of Complexes (IR, UV-Vis, NMR)

The characterization of newly synthesized metal complexes is crucial to determine their structure and bonding. This is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify which donor atoms of the this compound ligand are involved in coordination. Key vibrational bands to monitor include:

ν(N-H): A shift or disappearance of the N-H stretching band upon complexation can indicate deprotonation and coordination through the nitrogen atom. mdpi.com

ν(C=S): A shift in the C=S stretching frequency, typically to a lower wavenumber, is a strong indicator of the sulfur atom's involvement in bonding to the metal center. mdpi.comchemrevlett.com

ν(C-N): An increase in the C-N stretching frequency suggests an increase in the double bond character of the C-N bond upon coordination. mdpi.com

ν(C-O): A slight shift in the C-O stretching frequency of the methoxy (B1213986) group can indicate whether the oxygen atom participates in coordination, although this is less common for this type of ligand. mdpi.com

Interactive Table: Expected IR Spectral Shifts upon Coordination

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Implication of Shift |

| ν(N-H) | ~3176 | Shift/Disappearance | Coordination via Nitrogen/Deprotonation |

| ν(C=S) | ~707-1070 | Shift to lower cm⁻¹ | Coordination via Sulfur |

| ν(C-N) | --- | Shift to higher cm⁻¹ | Increased double bond character |

| ν(C-O) | ~1022-1031 | Slight shift | Possible weak interaction of Methoxy Oxygen |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere. Typically, the spectra of the complexes show bands corresponding to:

Intraligand transitions (π→π and n→π):** These are often observed at higher energies (shorter wavelengths). echemcom.com

Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions, often from the sulfur donor to the metal, appear at lower energies. ajol.info

d-d transitions: For transition metal complexes, these weak absorptions can provide information about the geometry around the metal ion. ajol.info For instance, a broad feature between 700 and 1400 nm can correspond to d-d transitions in Cu(II) complexes. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution.

In ¹H NMR, the disappearance of the N-H proton signal upon complexation is evidence of deprotonation. mdpi.com Chemical shifts of protons adjacent to the coordinating atoms will also be affected.

In ¹³C NMR, a downfield shift of the C=S carbon signal suggests a decrease in electron density at the thiocarbonyl carbon, confirming coordination through the sulfur atom. mdpi.com

Coordination Modes and Ligand Behavior

This compound is a potentially versatile ligand due to the presence of multiple donor sites. Its coordination behavior can vary depending on the metal ion, reaction conditions, and the presence of other ligands.

Monodentate, Bidentate, and Bridging Coordination through N, S, O Donor Atoms

Thiourea derivatives can coordinate to metal ions in several ways: mdpi.com

Monodentate Coordination: The most common mode is coordination through the soft sulfur atom, acting as a neutral monodentate ligand. This is often observed in the absence of a base. mdpi.comresearchgate.net

Bidentate Chelation: The ligand can act as a bidentate chelating agent by coordinating through both the sulfur and a nitrogen atom. This often occurs after the deprotonation of the N-H group, forming a stable chelate ring. mdpi.comresearchgate.net The presence of a base in the reaction mixture often facilitates this mode of coordination. mdpi.com

Bridging Coordination: The thiourea ligand can also act as a bridging ligand, connecting two metal centers. This can occur through the sulfur atom or by involving both sulfur and nitrogen atoms.

Oxygen Coordination: While less common for thiourea ligands, the oxygen atom of the methoxy group could potentially participate in coordination, especially with hard metal ions, leading to a tridentate coordination mode. However, studies on similar ligands suggest that the methoxy group often does not participate in bonding. mdpi.com

Tautomeric Forms and their Role in Coordination

Thiourea exists in tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). wikipedia.org In the solid state and in solution, the thione form generally predominates. Coordination to a metal ion typically occurs through the sulfur atom of the thione form. However, deprotonation of the N-H group can lead to a resonance-stabilized form where the negative charge is delocalized over the S-C-N fragment, which then coordinates to the metal ion. This deprotonated form is crucial for the bidentate (N,S) chelation.

Geometric Structures of Metal Complexes

The geometric structure of the metal complexes is determined by the coordination number of the metal ion and the coordination mode of the ligand(s). Based on studies of related thiourea complexes, several geometries are possible:

Tetrahedral: This geometry is common for d¹⁰ metal ions like Ag(I) and Zn(II). For example, Cu(I) can form tetrahedral complexes with three thiourea ligands and a halide. researchgate.net

Square Planar: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II), as well as some Cu(II) complexes. mdpi.comechemcom.com Bidentate (N,S) chelation often leads to the formation of square planar complexes. mdpi.com

Octahedral: This geometry is often observed for a variety of transition metals and can be achieved with two tridentate ligands or a combination of monodentate and bidentate ligands. Distorted octahedral geometries are also common. researchgate.net

The presence of the bulky 2-methoxy-5-nitrophenyl group may also induce steric effects that influence the final geometry of the complex. X-ray diffraction studies on single crystals are the definitive method for determining the precise geometric structure of these complexes.

Insufficient Information to Generate Article on this compound

Despite a comprehensive search for scientific literature, there is a significant lack of specific experimental data available on the chemical compound “this compound” and its metal complexes to fulfill the requirements of the requested article. The user's detailed outline necessitates in-depth information on coordination geometries, redox properties, and specific applications, which is not presently available in the public domain for this particular compound.

Searches for the coordination chemistry of this compound did not yield specific details regarding the formation of octahedral, trigonal planar, or other geometric structures with metal ions. While the broader class of thiourea derivatives is known to form a variety of coordination complexes, data pinpointing the precise geometries for this specific ligand are absent.

Similarly, information regarding the redox properties of metal complexes derived from this compound, particularly studies involving cyclic voltammetry, is not available. This electrochemical data is crucial for understanding the electron transfer processes and the potential applications of these complexes in areas such as catalysis and sensing.

Furthermore, the potential applications of metal complexes derived specifically from this compound remain largely unexplored in the available literature. While there are general studies on the catalytic, materials science, and biological applications of other thiourea derivatives, these findings cannot be directly extrapolated to the subject compound. For instance, a related but distinct compound, 1-(2-Methoxy-5-nitrophenyl)-3-phenylthiourea, has been noted for its potential biological activities, but this does not provide the specific data required for the requested article. ontosight.ai

General information on the synthesis and biological activities of metal complexes with other thiourea derivatives does exist. For example, studies on thiourea-metal complexes have demonstrated their potential as anticancer and antimicrobial agents. researchgate.netmdpi.commdpi.comnih.govnih.govunizar.esresearchgate.netresearchgate.netunizar.esnih.govrsc.orgmdpi.comsaudijournals.comresearchgate.net However, the absence of research focused squarely on this compound makes it impossible to generate a scientifically accurate and detailed article as per the user's stringent outline.

Therefore, due to the lack of specific research and data on this compound and its metal complexes, the generation of the requested article is not possible at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary information.

Future Perspectives and Research Directions

Advanced Computational Modeling and Drug Design

The future development of 1-(2-methoxy-5-nitrophenyl)thiourea as a therapeutic agent will likely be heavily influenced by computational techniques that can predict and rationalize its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. researchgate.net For this compound and its analogues, developing robust QSAR models could accelerate the identification of more potent and selective derivatives. Such models correlate physicochemical properties, known as molecular descriptors, with observed biological activities. acs.org

Future QSAR studies on this class of compounds would involve the synthesis of a focused library of derivatives with systematic variations in the aromatic ring and thiourea (B124793) moiety. The biological activity of these compounds against various targets would be determined, and a dataset would be compiled for QSAR analysis. Key molecular descriptors that could be investigated are outlined in the table below.

| Descriptor Category | Specific Descriptors for this compound Derivatives | Potential Impact on Activity |

| Electronic | Hammett constants, dipole moment, partial atomic charges on the nitro and methoxy (B1213986) groups. | Influences receptor binding affinity and reactivity. |

| Steric | Molar refractivity, van der Waals volume, specific steric parameters (e.g., Taft's Es). | Determines the fit of the molecule into a biological target's active site. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hansch-Fujita constants. | Affects membrane permeability and transport to the site of action. |

| Topological | Connectivity indices, shape indices. | Describes molecular size, shape, and degree of branching. |

By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), it would be possible to derive equations that predict the biological activity of new, unsynthesized derivatives. researchgate.net This predictive capability would enable the prioritization of synthetic efforts towards compounds with the highest probability of success, thereby saving time and resources.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model could be developed based on its known active conformation or by aligning a set of active analogues. The key pharmacophoric features would likely include hydrogen bond donors (from the thiourea N-H groups), hydrogen bond acceptors (from the nitro group and methoxy oxygen), and an aromatic ring feature.

Once a reliable pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. sphinxsai.com This process, known as virtual screening, can efficiently identify new chemical scaffolds that may possess the desired biological activity. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for a specific biological target before being synthesized and tested experimentally. rsc.org

Exploration of Novel Biological Targets and Mechanisms

While thiourea derivatives are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects, the specific molecular targets of this compound remain largely unexplored. acs.organalis.com.my Future research should focus on identifying and validating novel biological targets for this compound. The presence of the nitro group, for instance, suggests that it could be a substrate for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This could lead to the generation of cytotoxic metabolites that selectively kill cancer cells.

Furthermore, the thiourea moiety is known to interact with various enzymes and receptors. uoregon.edu Investigating the inhibitory potential of this compound against a panel of kinases, proteases, or other enzymes implicated in disease could reveal new therapeutic applications. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction can be employed to identify protein binding partners. Elucidating the mechanism of action at the molecular level is crucial for the rational design of more effective and safer drugs.

Development of Multifunctional Agents

The structure of this compound provides a versatile platform for the development of multifunctional agents that can interact with multiple biological targets simultaneously. This approach is particularly promising for the treatment of complex diseases like cancer, where targeting a single pathway is often insufficient due to the development of resistance.

For example, the this compound scaffold could be chemically modified to incorporate other pharmacophores known to have anticancer activity. This could involve linking it to a molecule that inhibits a different cancer-related pathway, creating a hybrid molecule with a dual mode of action. Such multifunctional agents could offer improved efficacy and a lower likelihood of drug resistance.

Integration with Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly its hydrogen bonding capabilities and the presence of a nitro group, make it an interesting candidate for applications in materials science and supramolecular chemistry. The thiourea group is a well-established building block in crystal engineering due to its ability to form robust and predictable hydrogen-bonded networks. rsc.org

Future research could explore the self-assembly of this compound and its derivatives to form well-defined supramolecular structures such as nanotubes, gels, or liquid crystals. The nitro group can also participate in non-covalent interactions, further directing the assembly process. rsc.org These materials could have novel optical, electronic, or sensing properties. For instance, the ability of thiourea derivatives to bind to heavy metal ions suggests that materials based on this compound could be developed as sensors for environmental monitoring. analis.com.my The integration of this compound into polymers or other materials could also lead to the development of functional materials with tailored properties. emerald.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-nitrophenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) reaction of potassium thiocyanate with an acyl chloride (e.g., methoxy-substituted benzoyl chloride) in anhydrous acetone under reflux, followed by (2) coupling with 2-methoxy-5-nitroaniline. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reagents), solvent choice (acetone for solubility), and reaction time (30–60 min reflux) to minimize byproducts. Monitoring via TLC or HPLC is critical for intermediate isolation .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms thiourea C=S stretch (~1250–1300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) protons (~3.8 ppm) and aromatic proton environments.

- UV-Vis : Detects nitroaromatic absorption bands (λmax ~300–400 nm).

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers preliminarily assess the bioactivity of this compound?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or microbial growth inhibition (e.g., against Pyricularia oryzae). Use dose-response curves (10–100 µM range) and positive controls (e.g., ibuprofen for anti-inflammatory studies). Statistical validation (e.g., ANOVA with p < 0.05) is essential to confirm activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives like this compound?

- Methodological Answer : Discrepancies in hydrogen bonding or crystal packing (e.g., absence of intermolecular bonds despite amide groups) can be addressed by:

- High-resolution X-ray crystallography (at low temperatures, e.g., 89 K) to refine atomic positions.

- Hirshfeld surface analysis to quantify weak interactions (e.g., π–π stacking with centroid distances ~4.3 Å).

- DFT calculations to compare experimental vs. theoretical bond lengths (e.g., C–S vs. C=O distances) .

Q. How does the electronic nature of the nitro and methoxy substituents influence the compound’s reactivity?